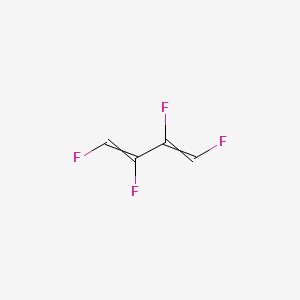
Dichlorooxo(pentane-2,4-dionato-O,O')vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium is a coordination compound with the chemical formula C10H14Cl2O5V It is known for its unique structure, where a vanadium atom is coordinated with two chlorine atoms, an oxo group, and a pentane-2,4-dionato ligand
準備方法
Synthetic Routes and Reaction Conditions
Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium can be synthesized through the reaction of vanadium pentoxide (V2O5) with pentane-2,4-dione (acetylacetone) in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for dichlorooxo(pentane-2,4-dionato-O,O’)vanadium are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the vanadium center is reduced to a lower oxidation state.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligands such as ammonia (NH3) or phosphines (PR3) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: The major products typically include higher oxidation state vanadium complexes.
Reduction: Reduced vanadium complexes with lower oxidation states are formed.
Substitution: New coordination complexes with different ligands are produced.
科学的研究の応用
Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials, such as coatings and catalysts for industrial processes.
作用機序
The mechanism by which dichlorooxo(pentane-2,4-dionato-O,O’)vanadium exerts its effects involves the interaction of the vanadium center with molecular targets. In catalytic processes, the vanadium atom can facilitate electron transfer reactions, leading to the activation of substrates. In biological systems, the compound may interact with enzymes and other proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
Dichlorooxo(pentane-2,4-dionato-O,O’)molybdenum: Similar structure but with molybdenum instead of vanadium.
Dichlorooxo(pentane-2,4-dionato-O,O’)tungsten: Similar structure but with tungsten instead of vanadium.
Dichlorooxo(pentane-2,4-dionato-O,O’)chromium: Similar structure but with chromium instead of vanadium.
Uniqueness
Dichlorooxo(pentane-2,4-dionato-O,O’)vanadium is unique due to the specific properties imparted by the vanadium center. Vanadium’s ability to exist in multiple oxidation states allows for a wide range of chemical reactivity and catalytic activity, making this compound particularly versatile in various applications.
特性
CAS番号 |
14709-83-2 |
|---|---|
分子式 |
C5H10Cl2O3V |
分子量 |
239.98 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;oxovanadium;dihydrochloride |
InChI |
InChI=1S/C5H8O2.2ClH.O.V/c1-4(6)3-5(2)7;;;;/h3,6H,1-2H3;2*1H;; |
InChIキー |
ROXINAUDFREWST-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.O=[V].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


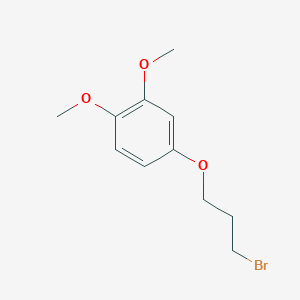
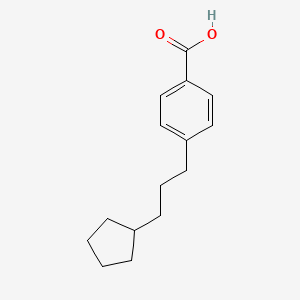
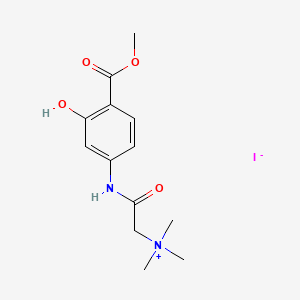

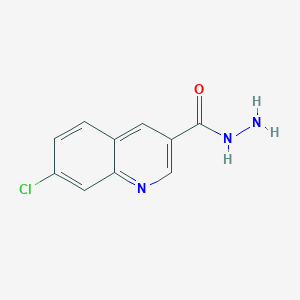


![Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
![3,4,5,6,7,8,9,10,11,12,13,14-Dodecahydro-2h-cyclododeca[b]pyran](/img/structure/B15343078.png)
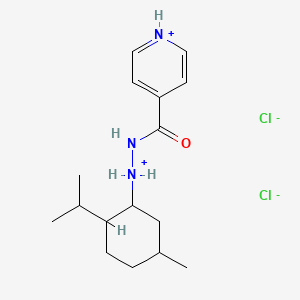
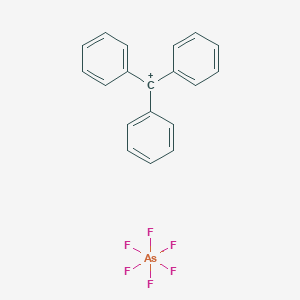
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide](/img/structure/B15343103.png)
